5-Chloro-1-(4-phenoxyphenyl)pentan-1-one
Description
Contextualization within Halogenated Aliphatic Ketones and Diaryl Ethers
The structure of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one contains two key functional groups: a halogenated aliphatic ketone and a diaryl ether.
Halogenated Aliphatic Ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to an adjacent aliphatic carbon. The presence of the halogen atom significantly influences the reactivity of the carbonyl group. nih.govlibretexts.org The electron-withdrawing nature of the halogen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the halogenated α-carbon itself becomes a site for nucleophilic substitution reactions. libretexts.org
The synthesis of α-haloketones can be achieved through the direct halogenation of ketones under either acidic or basic conditions. libretexts.orgyoutube.com Acid-catalyzed halogenation typically proceeds through an enol intermediate and can often be controlled to yield a monohalogenated product. libretexts.orgyoutube.com In contrast, base-promoted halogenation occurs via an enolate and tends to lead to polyhalogenation due to the increased acidity of the remaining α-hydrogens after the first substitution. youtube.comjove.com
Diaryl Ethers are compounds that feature an oxygen atom connecting two aryl groups. This structural motif is prevalent in a wide array of natural products and synthetic compounds with significant biological activities. thieme-connect.comnih.gov The diaryl ether linkage imparts a degree of conformational rigidity and can influence the electronic properties of the aromatic rings. The synthesis of diaryl ethers is often accomplished through methods like the Ullmann condensation or more modern copper- and palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.orgorganic-chemistry.org
Significance of the 4-Phenoxyphenyl Moiety in Molecular Design and Chemical Scaffolds
The 4-phenoxyphenyl group is a specific type of diaryl ether that is frequently incorporated into the design of new molecules in medicinal chemistry and materials science. It is considered a "privileged scaffold" due to its recurring presence in biologically active compounds. nih.gov The inclusion of this moiety can impact a molecule's pharmacokinetic and pharmacodynamic properties.
The phenoxy group can act as a flexible linker, allowing the molecule to adopt various conformations to interact with biological targets. Furthermore, the two aromatic rings provide a platform for further functionalization, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. Its role in drug discovery is well-documented, with the terminal phenoxy group being a crucial component for the biological activity of numerous drugs. nih.gov
Overview of Research Opportunities in Complex Carbonyl Compounds and Their Functionalization
The functionalization of complex carbonyl compounds is a vibrant area of organic synthesis research. nih.govmdpi.com The carbonyl group is one of the most versatile functional groups, participating in a wide range of transformations. Research in this area is driven by the need to develop efficient and selective methods for constructing complex molecular architectures.
Key research opportunities include:
α-Functionalization: The development of novel methods for introducing various substituents at the α-position to the carbonyl group is a central theme. mdpi.com This includes alkylations, arylations, and the introduction of heteroatoms.
Domino and Tandem Reactions: Designing reaction cascades that form multiple bonds in a single operation, often involving the carbonyl group as a key reactive site, is a highly sought-after strategy for increasing synthetic efficiency.
Catalytic Asymmetric Synthesis: The development of chiral catalysts to control the stereochemistry of reactions involving carbonyl compounds is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
C-H Functionalization: The direct functionalization of C-H bonds adjacent to or remote from the carbonyl group offers a more atom-economical approach to modifying complex molecules. acs.org
The structure of this compound, with its reactive ketone and functionalizable aromatic rings, provides a rich platform for exploring these and other modern synthetic methodologies.
Compound Data Tables
Below are tables detailing the compounds mentioned in this article.
Table 1: Halogenated Aliphatic Ketones
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloro-1-phenylpentan-1-one | C₁₁H₁₃ClO | An aliphatic ketone with a terminal chlorine and a phenyl group. |
Table 2: Diaryl Ethers and Related Compounds
| Compound Name | Molecular Formula | Significance |
|---|---|---|
| 4-Phenoxyphenol | C₁₂H₁₀O₂ | A simple diaryl ether, a building block in polymer and organic synthesis. |
Table 3: Core Compound of Interest
| Compound Name | Molecular Formula | Structural Components |
|---|
Structure
3D Structure
Properties
CAS No. |
820968-19-2 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
5-chloro-1-(4-phenoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C17H17ClO2/c18-13-5-4-8-17(19)14-9-11-16(12-10-14)20-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2 |
InChI Key |
VIFDSLWKDOVLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Reaction Pathways for 5 Chloro 1 4 Phenoxyphenyl Pentan 1 One
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgresearchgate.net For 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one, the primary disconnections involve the carbon-carbon bond of the ketone, the ether linkage, and the carbon-halogen bond.
The process begins by identifying the key functional groups and bonds that can be formed through reliable reactions. The target molecule features a ketone, a diphenyl ether moiety, and a terminal alkyl chloride. Each of these presents an opportunity for a strategic disconnection, leading to different synthetic routes. The analysis starts from the target molecule and works backward to simpler precursors. icj-e.org
Carbon-Carbon Bond Forming Strategies at the Ketone Site
The central ketone functional group is a logical point for a primary disconnection. This leads to several potential synthetic pathways involving the formation of the aryl-ketone bond.
Friedel-Crafts Acylation Approaches utilizing 4-Phenoxyanisole Derivatives
One of the most direct methods for forming the aryl ketone is through a Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com
In this approach, the bond between the carbonyl carbon and the 4-phenoxyphenyl ring is disconnected. This leads to a 4-phenoxyphenyl synthon and a 5-chloropentanoyl synthon. The corresponding reagents would be diphenyl ether (or a related derivative like 4-phenoxyanisole) and 5-chloropentanoyl chloride. The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl₃). bartleby.comresearchgate.net The use of anisole (B1667542) derivatives in Friedel-Crafts acylations is well-documented, and the methoxy (B1213986) group can influence the regioselectivity of the acylation. bartleby.com The reaction is generally effective for producing monoacylated products as the resulting ketone is deactivated towards further substitution. organic-chemistry.org
Table 1: Key Aspects of Friedel-Crafts Acylation for this compound Synthesis
| Parameter | Description | References |
| Reactants | Diphenyl ether (or 4-phenoxyanisole) and 5-chloropentanoyl chloride. | bartleby.com |
| Catalyst | Strong Lewis acids such as aluminum chloride (AlCl₃). | sigmaaldrich.comresearchgate.net |
| Mechanism | Electrophilic aromatic substitution involving the formation of an acylium ion. | sigmaaldrich.com |
| Advantages | Direct formation of the aryl ketone bond. | organic-chemistry.org |
| Limitations | Requires stoichiometric amounts of the catalyst and can be sensitive to moisture. | organic-chemistry.org |
Grignard or Organolithium Addition to Esters or Nitriles
An alternative strategy for forming the ketone involves the addition of an organometallic reagent to an electrophilic carbonyl or nitrile precursor. masterorganicchemistry.comorganic-chemistry.org A Grignard reagent, such as 4-phenoxyphenylmagnesium bromide, can be added to a suitable derivative of 5-chloropentanoic acid.
If an ester derivative of 5-chloropentanoic acid is used, the Grignard reagent will add twice, leading to a tertiary alcohol. masterorganicchemistry.com However, the reaction of a Grignard reagent with a nitrile, such as 5-chloropentanenitrile, will form an imine intermediate that can be hydrolyzed to the desired ketone. masterorganicchemistry.comlibretexts.org This method provides a reliable way to construct the ketone functionality. libretexts.org The reaction is typically carried out in an ether solvent, and the intermediate imine salt is hydrolyzed in a subsequent aqueous acid workup. masterorganicchemistry.com
Table 2: Grignard Reagent Addition for Ketone Synthesis
| Parameter | Description | References |
| Organometallic Reagent | 4-Phenoxyphenylmagnesium bromide or 4-phenoxyphenyllithium. | organic-chemistry.org |
| Electrophilic Precursor | 5-Chloropentanenitrile. | masterorganicchemistry.comlibretexts.org |
| Intermediate | An imine salt is formed which is then hydrolyzed. | libretexts.org |
| Key Advantage | Avoids the double addition that occurs with esters. | masterorganicchemistry.com |
| Reaction Conditions | Anhydrous ether solvent followed by aqueous acid workup. | masterorganicchemistry.com |
Wittig or Horner-Wadsworth-Emmons Olefination followed by Reduction
A less direct but versatile approach involves the Wittig reaction or the Horner-Wadsworth-Emmons modification to first form an alkene, which is then converted to the ketone. masterorganicchemistry.comorganic-chemistry.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. masterorganicchemistry.comlibretexts.org
In this strategy, one could envision a reaction between a 4-phenoxybenzaldehyde (B127426) and a suitable phosphonium ylide derived from a 4-chlorobutyl halide. This would generate an alkene, which could then be subjected to an oxidation reaction (such as ozonolysis or dihydroxylation followed by oxidative cleavage) to yield the target ketone. While this route involves more steps, it offers flexibility, especially when direct acylation or Grignard additions are problematic. A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed. libretexts.org
Selective Halogenation Strategies on Pentanone Precursors
Another major retrosynthetic disconnection involves breaking the C-Cl bond. This suggests a synthetic route where the final step is the selective halogenation of a suitable precursor, such as 1-(4-phenoxyphenyl)pentan-1-one. This precursor could be synthesized via the Friedel-Crafts or Grignard methods described above, starting from pentanoyl chloride or pentanenitrile, respectively.
The challenge in this approach lies in achieving selective chlorination at the terminal (C5) position of the pentanoyl chain without affecting the aromatic rings or the benzylic position. Radical halogenation could lead to a mixture of products. More controlled methods, such as the use of N-chlorosuccinimide (NCS) under specific conditions, might be required to achieve the desired regioselectivity. Alternatively, a precursor with a terminal hydroxyl group, 1-(4-phenoxyphenyl)pentan-5-ol, could be synthesized and then converted to the chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Ether Linkage Formation Methodologies
The diphenyl ether linkage is another key structural feature that can be a site for disconnection. This leads to strategies where the ether bond is formed at some stage in the synthesis. The two main approaches for this are the Ullmann condensation and the Buchwald-Hartwig amination-type coupling.
The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at high temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the coupling of 4-bromophenol (B116583) with an appropriate aryl halide, or vice-versa. While effective, traditional Ullmann conditions can be harsh. nih.govnih.gov
A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of diaryl ethers from aryl halides or triflates and phenols under relatively mild conditions. organic-chemistry.orglibretexts.org The choice of palladium catalyst and ligand is crucial for the success of this reaction. acs.org This method offers a broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis. wikipedia.orgorgsyn.org
Table 3: Comparison of Ether Formation Methodologies
| Reaction | Catalyst | Reactants | Conditions | References |
| Ullmann Condensation | Copper (Cu) or Copper salts (e.g., CuI) | Aryl halide and a phenol | High temperatures (often >200 °C) | wikipedia.orgorganic-chemistry.orgnih.gov |
| Buchwald-Hartwig Coupling | Palladium (Pd) complexes with phosphine (B1218219) ligands | Aryl halide/triflate and a phenol | Milder temperatures, often with a base | wikipedia.orgorganic-chemistry.orglibretexts.org |
Synthesis of Key Precursors and Intermediates
The successful synthesis of the target compound relies on the efficient preparation of two primary building blocks: 4-phenoxyphenyl derivatives and chloro-substituted pentanoic acid derivatives.
Preparation of 4-Phenoxyphenyl Building Blocks
The 4-phenoxyphenyl moiety is a crucial component of the final molecule. Its synthesis can be approached through several established routes, often starting from readily available materials like phenol or diphenyl ether.
One common method involves the Ullmann condensation, where a phenol is coupled with an aryl halide. For instance, 4-phenoxyaniline (B93406) can be synthesized by reacting phenol with 4-bromoaniline (B143363) in the presence of a copper catalyst and a base like potassium hydroxide. chemicalbook.com Another approach is the diazotization of 4-phenoxyaniline to produce 4-phenoxyphenol. google.com
Alternatively, 4-phenoxybenzoic acid can be prepared through the acylation of diphenyl ether with acetyl chloride, followed by a haloform reaction. guidechem.compatsnap.com The initial acylation is a Friedel-Crafts reaction, typically catalyzed by a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) in a solvent like dichloromethane. guidechem.compatsnap.com The resulting 4-phenoxyacetophenone is then oxidized using sodium hypochlorite (B82951) to yield 4-phenoxybenzoic acid. chemicalbook.com
Table 1: Synthesis Methods for 4-Phenoxyphenyl Building Blocks
| Starting Material | Reagents | Product | Citation |
| Diphenyl ether, Acetyl chloride | 1. AlCl₃, Dichloromethane2. Sodium hypochlorite | 4-Phenoxybenzoic acid | guidechem.compatsnap.com |
| Phenol, 4-Bromoaniline | Copper catalyst, Potassium hydroxide, DMSO | 4-Phenoxyaniline | chemicalbook.com |
| 4-Phenoxyaniline | 1. Sodium nitrite, Sulfuric acid2. Heat | 4-Phenoxyphenol | google.com |
Synthesis of Chloro-Substituted Pentanoic Acid Derivatives
The five-carbon chain with a terminal chlorine atom is introduced using a derivative of 5-chloropentanoic acid. A common and reactive precursor for this purpose is 5-chlorovaleroyl chloride.
The synthesis of 5-chlorovaleroyl chloride often starts from 1,4-dichlorobutane. chemicalbook.com This is converted to 5-chlorovaleronitrile (B1664646) through a reaction with sodium cyanide, which is then hydrolyzed using a strong acid like hydrochloric acid to produce 5-chlorovaleric acid. chemicalbook.comchemicalbook.comgoogle.com Finally, 5-chlorovaleric acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield 5-chlorovaleroyl chloride. chemicalbook.comgoogle.com
An alternative route avoids the use of highly toxic cyanides by starting with 1-bromo-3-chloropropane (B140262) and diethyl malonate. google.com This pathway involves alkylation, followed by hydrolysis and decarboxylation to give 5-chlorovaleric acid, which is then converted to the acid chloride. google.com Another method utilizes cyclopentanone (B42830) as a starting material, which undergoes oxidation to δ-valerolactone, followed by reaction with hydrogen chloride and triphosgene (B27547) to give 5-chlorovaleroyl chloride. chemicalbook.comchemsrc.comgoogle.com
Table 2: Synthesis Methods for 5-Chlorovaleroyl Chloride
| Starting Material | Key Steps | Reagents | Citation |
| 1,4-Dichlorobutane | Cyanation, Hydrolysis, Chlorination | 1. NaCN2. HCl3. SOCl₂ | chemicalbook.comchemicalbook.com |
| 1-Bromo-3-chloropropane | Alkylation, Hydrolysis/Decarboxylation, Chlorination | 1. Diethyl malonate, K₂CO₃2. Acid3. SOCl₂ | google.com |
| Cyclopentanone | Oxidation, Ring Opening/Chlorination | 1. H₂O₂2. HCl, Triphosgene | chemicalbook.comgoogle.com |
Development and Optimization of Direct Synthetic Routes
The core reaction in the synthesis of this compound is the Friedel-Crafts acylation of a 4-phenoxyphenyl building block with a 5-chloropentanoic acid derivative.
Exploration of Catalytic Systems for Acylation Reactions
The Friedel-Crafts acylation is traditionally catalyzed by a stoichiometric amount of a strong Lewis acid, most commonly aluminum chloride (AlCl₃). numberanalytics.comnumberanalytics.com This catalyst is highly effective but can lead to waste and handling issues. researchgate.net Consequently, research has focused on developing more sustainable and reusable catalytic systems.
Heterogeneous catalysts, such as zeolites, clays, metal oxides, and heteropoly acids, have been investigated to simplify catalyst separation and recycling. researchgate.netacs.orgroutledge.com For instance, zinc oxide (ZnO) has been shown to effectively catalyze Friedel-Crafts acylations under solvent-free conditions. researchgate.net Lanthanide triflates, such as Sc(OTf)₃, have also emerged as water-stable and reusable catalysts, sometimes used in combination with lithium perchlorate (B79767) to enhance reactivity. Biocatalytic approaches using acyltransferases are also being explored as a green alternative to traditional chemical methods. acs.org
Table 3: Catalytic Systems for Friedel-Crafts Acylation
| Catalyst Type | Examples | Key Features | Citation |
| Stoichiometric Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity, traditional method. numberanalytics.com | numberanalytics.com |
| Heterogeneous Catalysts | Zeolites, Clays, Metal Oxides (e.g., ZnO) | Reusable, environmentally friendlier. researchgate.netacs.org | researchgate.netacs.org |
| Lanthanide Triflates | Sc(OTf)₃, Ln(OTf)₃-LiClO₄ | Water-stable, reusable, enhanced reactivity. | |
| Biocatalysts | Acyltransferases | Green alternative, high selectivity. acs.org | acs.org |
Regioselective and Chemoselective Control in Synthesis
In the Friedel-Crafts acylation of diphenyl ether, the primary product is the para-substituted isomer due to the directing effect of the phenoxy group, which is an ortho-, para-director. numberanalytics.com The steric hindrance at the ortho positions generally favors the formation of the para-isomer. The choice of solvent and catalyst can also influence the regioselectivity of the reaction. numberanalytics.comacs.org
Chemoselectivity is also a critical consideration. The acylating agent, 5-chlorovaleroyl chloride, has two reactive sites: the acyl chloride and the alkyl chloride. The Friedel-Crafts acylation preferentially occurs at the more electrophilic acyl chloride. However, under certain conditions, intramolecular Friedel-Crafts alkylation can occur as a side reaction, leading to cyclized byproducts. acs.org Careful control of reaction conditions is necessary to prevent this.
Reaction Condition Optimization for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and reaction time. numberanalytics.com
Temperature: Friedel-Crafts acylations are often conducted at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. acs.org
Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane and nitrobenzene (B124822) are commonly used solvents that can dissolve the Lewis acid catalyst and the reactants. numberanalytics.comnumberanalytics.com
Reaction Time: The reaction time needs to be sufficient for complete conversion of the starting materials, which can be monitored by techniques like thin-layer chromatography (TLC). google.com
Catalyst Loading: In catalytic systems, the amount of catalyst is optimized to achieve a balance between reaction rate and cost-effectiveness. acs.org
Post-reaction work-up typically involves quenching the reaction with ice water, followed by extraction, washing, and purification steps such as recrystallization or column chromatography to isolate the final product in high purity. patsnap.com
Sustainable and Green Chemistry Approaches in Synthetic Design
In recent years, significant efforts have been made to develop more environmentally friendly and sustainable alternatives to the traditional Friedel-Crafts acylation, which often involves stoichiometric amounts of corrosive and hazardous catalysts like AlCl₃, and chlorinated solvents. nih.govresearchgate.net These green chemistry approaches focus on the use of reusable catalysts, solvent-free reaction conditions, and less hazardous reagents.
Alternative Catalysts:
Several studies have explored the use of alternative catalysts to replace AlCl₃. These include:
Metal Triflates: Lanthanide triflates, such as scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts for Friedel-Crafts acylations. They are often more stable to moisture and can be recycled. The use of metal triflates in deep eutectic solvents (DESs) under microwave irradiation has been reported to give high yields of aromatic ketones with high regioselectivity. researchgate.net
Ionic Liquids: Ionic liquids, particularly those with Lewis acidic properties, can act as both the solvent and the catalyst, facilitating easy separation and recycling of the catalytic system. For instance, iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been used for the Friedel-Crafts acylation of various electron-rich substrates.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites, clays, and sulfated zirconia, offer significant advantages in terms of catalyst recovery and reuse, minimizing waste. nih.gov These catalysts can be easily separated from the reaction mixture by filtration.
Zinc Oxide (ZnO): Research has shown that commercially available zinc oxide can effectively catalyze the Friedel-Crafts acylation of various aromatic compounds with acid chlorides under solvent-free conditions at room temperature. The ZnO catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov
Solvent-Free and Alternative Reaction Conditions:
Mechanochemistry: Ball-milling has been explored as a solvent-free method for conducting Friedel-Crafts acylations. This technique involves the mechanical activation of reactants in the solid state, often leading to shorter reaction times and reduced waste.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of Friedel-Crafts acylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net
The application of these green chemistry principles to the synthesis of this compound could lead to a more sustainable and economically viable manufacturing process.
Data Tables
Due to the lack of specific experimental data for the synthesis of this compound, the following tables present data from analogous Friedel-Crafts acylation reactions to illustrate typical reaction parameters and outcomes.
Table 1: Conventional Friedel-Crafts Acylation of Aromatic Compounds (Data based on analogous reactions)
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diphenyl Ether | 2,5-Dichlorobenzoic Acid | TFAA/H₃PO₄ | - | - | 78 | |
| Anisole | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 - RT | High | |
| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 - RT | High |
Table 2: Green and Sustainable Friedel-Crafts Acylation Approaches (Data based on analogous reactions)
| Aromatic Substrate | Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Anisole | Benzoic Anhydride | Metal Triflates in Deep Eutectic Solvent (Microwave) | >75 | researchgate.net |
| Various electron-rich benzenes | Acetic Anhydride | FeCl₃·6H₂O in Tunable Aryl Alkyl Ionic Liquid | 65-94 | |
| Various activated and unactivated aromatics | Acid Chlorides | Zinc Oxide (Solvent-free, RT) | Good | nih.gov |
Reaction Chemistry and Mechanistic Investigations of 5 Chloro 1 4 Phenoxyphenyl Pentan 1 One
Reactivity of the Ketone Functional Group
The ketone group, characterized by the electrophilic nature of its carbonyl carbon, is a primary site for nucleophilic attack. The 4-phenoxyphenyl group attached to the carbonyl exerts a significant electronic influence, modulating the reactivity of the ketone.
Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org
Hydride Reductions: The ketone can be readily reduced to the corresponding secondary alcohol, 5-chloro-1-(4-phenoxyphenyl)pentan-1-ol. This is typically achieved using complex metal hydrides which act as a source of the hydride ion (H⁻). libretexts.org
Sodium Borohydride (B1222165) (NaBH₄): A mild reducing agent, NaBH₄ is highly effective for reducing ketones and aldehydes. uop.edu.pk The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride from the borohydride to the carbonyl carbon. One mole of NaBH₄ can reduce four moles of the ketone. uop.edu.pk
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ also reduces the ketone to the secondary alcohol. libretexts.orglibretexts.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step to protonate the resulting aluminum alkoxide salt. libretexts.org
The general mechanism for hydride reduction involves two main steps:
Nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon. uop.edu.pk
Protonation of the resulting alkoxide anion by the solvent or during a subsequent workup step to form the alcohol. libretexts.org
Organometallic Additions: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds act as carbon-based nucleophiles, adding an alkyl or aryl group to the carbonyl carbon. This reaction is a powerful tool for forming new carbon-carbon bonds and results in a tertiary alcohol after acidic workup. For example, reacting 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one with methylmagnesium bromide (CH₃MgBr) would yield 5-chloro-1-(4-phenoxyphenyl)-1-methylpentan-1-ol.
Table 1: Nucleophilic Addition Reactions of the Ketone Group
| Reagent Class | Specific Reagent | Solvent | Product |
| Hydride Reductants | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 5-Chloro-1-(4-phenoxyphenyl)pentan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 5-Chloro-1-(4-phenoxyphenyl)pentan-1-ol | |
| Organometallics | Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether/THF | 5-Chloro-1-(4-phenoxyphenyl)-1-methylpentan-1-ol |
Condensation reactions involve the formation of a larger molecule from smaller units, typically with the elimination of a small molecule like water.
Aldol Condensation: An enolate formed from this compound (at the C2 position) can react with another molecule of itself. However, a more common variant is the directed or crossed Aldol (Claisen-Schmidt) condensation, where the enolate of this ketone reacts with a non-enolizable aldehyde, such as benzaldehyde, in the presence of a base. This would result in an α,β-unsaturated ketone after dehydration.
Knoevenagel Condensation: This reaction involves the ketone reacting with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate or malononitrile) in the presence of a weak base like piperidine (B6355638) or ammonia. The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new C=C double bond.
The presence of protons on the carbon atom adjacent (alpha) to the carbonyl group allows for the formation of an enol or enolate ion under acidic or basic conditions, respectively. libretexts.org For this compound, enolization can only occur at the C2 position of the pentanoyl chain.
Once formed, the enolate is a potent nucleophile and can undergo substitution reactions at the alpha-carbon. A key example is alpha-halogenation . In the presence of an acid or base catalyst, the ketone can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the C2 position. libretexts.org The reaction rate is often independent of the halogen concentration, as the rate-determining step is the formation of the enol or enolate. libretexts.org This would produce 2,5-dichloro-1-(4-phenoxyphenyl)pentan-1-one.
Transformations Involving the Terminal Alkyl Chloride
The primary alkyl chloride at the C5 position is a reactive site for nucleophilic substitution and elimination reactions.
The terminal chloride is susceptible to displacement by a wide range of nucleophiles.
Sₙ2 Pathway: As a primary alkyl halide, this compound strongly favors the Sₙ2 mechanism. unacademy.com This pathway involves a single concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion), resulting in an inversion of configuration if the carbon were chiral. libretexts.org This reaction is favored by strong nucleophiles and polar aprotic solvents.
Common nucleophiles for Sₙ2 reactions at this position include:
Cyanide (CN⁻): To form 6-oxo-6-(4-phenoxyphenyl)hexanenitrile.
Azide (B81097) (N₃⁻): To form 5-azido-1-(4-phenoxyphenyl)pentan-1-one.
Alkoxides (RO⁻): To form a terminal ether.
Iodide (I⁻): In the Finkelstein reaction, to replace chloride with a better leaving group, iodide.
Sₙ1 Pathway: The Sₙ1 pathway, which proceeds through a carbocation intermediate, is highly disfavored for primary alkyl halides like this one due to the instability of the primary carbocation that would need to form. unacademy.com
A significant reaction pathway is intramolecular nucleophilic substitution . The enolate formed at the C2 position can act as an internal nucleophile, attacking the C5 carbon to form a five-membered ring, yielding 1-(4-phenoxyphenyl)-2-cyclopentyl-ethanone. Alternatively, under certain conditions, the carbonyl oxygen itself can act as a nucleophile to displace the chloride, leading to the formation of a substituted tetrahydrofuran ring after cyclization.
Treatment of the alkyl chloride with a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), can promote an elimination reaction (E2 mechanism) over substitution. This reaction involves the abstraction of a proton from the C4 carbon and the simultaneous expulsion of the chloride ion from C5, leading to the formation of an alkene. The product of this reaction would be 1-(4-phenoxyphenyl)pent-4-en-1-one. The use of a bulky base minimizes its ability to act as a nucleophile, thereby favoring elimination.
Preparation of Organometallic Reagents (e.g., Grignard, Gilman) for Further Functionalization
The presence of a primary alkyl chloride in this compound provides a direct pathway for the formation of organometallic reagents, which are pivotal for creating new carbon-carbon bonds.
Grignard Reagents: The reaction of an alkyl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields a Grignarnd reagent (R-MgX). wikipedia.orgsigmaaldrich.com For this compound, this would involve reacting it with magnesium turnings to form the corresponding Grignard reagent, 5-magnesiochloro-1-(4-phenoxyphenyl)pentan-1-one. sigmaaldrich.commasterorganicchemistry.com This process requires anhydrous conditions as Grignard reagents are strong bases and will react with any protic solvents like water. sigmaaldrich.com An alternative method, known as a magnesium transfer reaction, can also be employed where a pre-formed Grignard reagent, such as isopropylmagnesium chloride, is used to generate the new Grignard reagent from the organic halide. wikipedia.org
Gilman Reagents: Gilman reagents, also known as lithium organocuprates (R₂CuLi), are another class of valuable organometallic compounds. masterorganicchemistry.com They are typically prepared by reacting an organolithium compound with a copper(I) halide. While direct formation from the chloro-compound is less common, a two-step process involving initial conversion to an organolithium or Grignard reagent followed by transmetalation with a copper salt is a feasible route. Gilman reagents are particularly useful for reactions like SN2 with alkyl halides and conjugate additions. masterorganicchemistry.com
Table 1: Potential Organometallic Reagents from this compound
| Reagent Type | General Formula | Precursors | Typical Reaction |
|---|---|---|---|
| Grignard | R-MgX | This compound, Mg | Addition to carbonyls, epoxides masterorganicchemistry.commasterorganicchemistry.com |
| Gilman | R₂CuLi | Organolithium/Grignard reagent, Cu(I) halide | SN2 reactions, conjugate addition masterorganicchemistry.com |
Cross-Coupling Reaction Precursors (e.g., Heck, Suzuki, Sonogashira)
The alkyl chloride moiety of this compound makes it a suitable precursor for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. mdpi.comnih.gov While typically applied to aryl or vinyl halides, modifications for alkyl halides exist. The reaction of this compound with an alkene under Heck conditions would lead to the formation of a new, more complex unsaturated compound. The mechanism generally involves oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene, and subsequent β-hydride elimination. nih.govlibretexts.org
Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. To utilize this compound in a Suzuki reaction, it would first need to be converted into an organoboron derivative, or more commonly, the chloride would be coupled with a suitable boronic acid or ester.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov The reaction is typically carried out under mild conditions with a base like an amine. wikipedia.orgorganic-chemistry.org The alkyl chloride of this compound could potentially be coupled with a terminal alkyne under specific Sonogashira conditions, expanding its molecular complexity.
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Resulting Bond |
|---|---|---|---|
| Heck | Alkyl Halide + Alkene | Pd catalyst, Base | C-C (Alkene substitution) mdpi.comnih.gov |
| Suzuki | Organohalide + Organoboron | Pd catalyst, Base | C-C (Aryl-Alkyl, etc.) |
| Sonogashira | Organohalide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp)-C(sp²) wikipedia.orglibretexts.org |
Reactivity of the Phenoxyphenyl Ether Linkage and Aromatic Rings
The phenoxyphenyl group presents its own set of reactive sites, namely the ether linkage and the two aromatic rings.
Cleavage Reactions of the Diaryl Ether
The diaryl ether linkage (C-O-C) is generally stable, but it can be cleaved under specific, often harsh, conditions. Methods for ether cleavage include reactions with strong acids (like HBr or HI), Lewis acids, or through catalytic hydrogenolysis. For instance, studies on similar ether linkages in complex molecules like lignin (B12514952) have shown that palladium catalysts can facilitate the cleavage of β-O-4' ether linkages. researchgate.net Enzymatic cleavage is also a possibility, as demonstrated by fungal peroxygenases that can oxidatively cleave ether bonds. nih.gov
Electrophilic Aromatic Substitution on the Phenyl Rings
The two phenyl rings in the 4-phenoxyphenyl moiety are susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.commasterorganicchemistry.com The outcome of such reactions is dictated by the directing effects of the existing substituents: the ether oxygen and the pentanone side chain.
The Phenoxy Ring (Ring A): The ether oxygen is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the ether linkage.
The Phenyl Ring with the Ketone (Ring B): The acyl group (-C(O)R) is a deactivating group and a meta-director. libretexts.org Therefore, electrophilic substitution on this ring will be slower than on an unsubstituted benzene (B151609) ring and will occur at the positions meta to the ketone.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄/SO₃), and Friedel-Crafts acylation or alkylation (acyl/alkyl chloride with a Lewis acid). masterorganicchemistry.comlumenlearning.comyoutube.com
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgchem-station.comwikipedia.orgorganic-chemistry.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org
In this compound, both the ether oxygen and the carbonyl group of the ketone can potentially act as DMGs.
Ether as DMG: The ether oxygen can direct lithiation to the ortho positions on the phenoxy ring. wikipedia.org
Ketone as DMG: The carbonyl group can also direct metalation to its ortho positions on the second phenyl ring. However, the ketone itself is electrophilic and can react with the organolithium reagent. This can sometimes be circumvented by using sterically hindered bases or specific reaction conditions.
This strategy allows for the introduction of a wide variety of electrophiles at a specific site on the aromatic rings, offering a high degree of control over the substitution pattern. uwindsor.ca
Intramolecular Cyclization and Rearrangement Studies
The structure of this compound, with a reactive alkyl chloride chain and an activated aromatic system, is conducive to intramolecular reactions, particularly cyclizations.
Intramolecular Friedel-Crafts Acylation: A prominent possibility is an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comnih.govorganic-chemistry.org In the presence of a Lewis acid (e.g., AlCl₃), the acyl portion of the molecule could attack one of the electron-rich positions on the phenoxy ring. Given the length of the pentanoyl chain, this would likely lead to the formation of a six-membered ring, resulting in a fused polycyclic system. The success of such cyclizations often depends on the ring size being formed, with 5- and 6-membered rings being the most favorable. masterorganicchemistry.com
Other Cyclizations: Depending on the reaction conditions, other types of intramolecular cyclizations could be envisioned. For example, the formation of a Grignard reagent from the chloride end could potentially lead to an intramolecular nucleophilic attack on the ketone carbonyl, although this would form a less stable medium-sized ring. Radical-initiated cyclizations are another possibility, where a radical generated at the chloro-terminated chain could add to one of the aromatic rings. libretexts.org
Detailed Mechanistic Elucidation of Key Transformations
Kinetic Studies and Reaction Order Determination
No published data is currently available regarding the kinetic studies or the determination of the reaction order for transformations involving this compound.
Isolation and Characterization of Reaction Intermediates
There are no reports in the scientific literature on the isolation and characterization of specific reaction intermediates formed during reactions of this compound.
Investigation of Transition State Structures
Computational or experimental investigations into the transition state structures of reactions involving this compound have not been documented in available scientific resources.
Advanced Spectroscopic and Crystallographic Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one.
Correlation Spectroscopy (COSY): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For the target compound, COSY would be instrumental in tracing the connectivity of the protons along the pentan-1-one chain, for instance, showing the correlations between the protons on C2, C3, C4, and C5.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pentan-1-one chain and the aromatic rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal the spatial proximity between the protons of the two aromatic rings and between the aromatic protons and the aliphatic chain.
For molecules with stereocenters or complex conformational dynamics, advanced NMR pulse sequences would be necessary. While this compound does not possess a chiral center, these techniques could still be employed to study the conformational preferences of the flexible pentanoyl chain and the rotational dynamics around the ether linkage. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be particularly useful for molecules of this size to differentiate between true NOEs and artifacts.
Should a crystalline form of this compound be obtained, solid-state NMR (ssNMR) could provide valuable information about the molecule's structure and arrangement in the solid phase. Unlike solution-state NMR, ssNMR can reveal details about intermolecular packing and the presence of different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to acquire high-resolution spectra of the solid sample.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis.
To analyze this compound by mass spectrometry, soft ionization techniques that minimize fragmentation of the parent molecule are preferred for determining the molecular weight.
Electrospray Ionization (ESI): This is a common technique for polar molecules. The compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. The high-resolution measurement of the m/z (mass-to-charge ratio) of this ion would allow for the determination of the elemental formula.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and would also be expected to generate a protonated molecular ion [M+H]⁺.
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the pentanoyl chain and the fragmentation of the ether linkage, which would help to confirm the connectivity of the different parts of the molecule.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of a high-quality single crystal. For an organic compound like this compound, this would involve a systematic exploration of various crystallization techniques. Key parameters to optimize include:
Solvent System: A range of solvents, from polar to non-polar (e.g., ethanol (B145695), methanol (B129727), acetone, ethyl acetate, hexane, and their mixtures), would be screened to find a solvent or solvent system in which the compound has moderate solubility.
Crystallization Method: Techniques such as slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion (e.g., diffusing a poor solvent into a solution of the compound in a good solvent) would be attempted. For instance, dissolving the compound in a solvent like chloroform (B151607) or ethanol and allowing for slow evaporation at a controlled temperature is a common starting point. scispace.com
Temperature and Purity: The temperature of crystallization would be carefully controlled, and the purity of the compound would be maximized to enhance the probability of obtaining diffraction-quality crystals.
A systematic approach to these variables is crucial for growing a well-ordered single crystal suitable for X-ray diffraction analysis.
Once a suitable crystal is obtained and its structure is solved, the analysis would extend to the supramolecular assembly within the crystal lattice. This involves identifying and characterizing the non-covalent interactions that dictate how individual molecules of this compound arrange themselves. Potential interactions would include:
Hydrogen Bonding: While the primary structure of the target compound lacks strong hydrogen bond donors, weak C–H···O hydrogen bonds involving the carbonyl oxygen and aromatic or aliphatic C-H groups could play a significant role in the crystal packing, potentially forming chains or layers. researchgate.net
Halogen Bonding: The chlorine atom in the molecule could act as a halogen bond donor, interacting with the carbonyl oxygen or the phenoxy oxygen of a neighboring molecule. The geometry and distance of such C–Cl···O interactions would be analyzed. researchgate.net
π-Stacking: The two phenyl rings (the phenyl and the phenoxy-substituted phenyl) provide opportunities for π-π stacking interactions, which could be either face-to-face or offset. These interactions are crucial in stabilizing the crystal structure of aromatic compounds.
The X-ray crystal structure would reveal the specific conformation adopted by the this compound molecule in the solid state. Key conformational features to be determined would include:
The dihedral angle between the two phenyl rings.
The torsion angles along the pentanone chain, which would define its shape (e.g., extended or folded).
The orientation of the chloropentyl chain relative to the 4-phenoxyphenyl ketone moiety.
This solid-state conformation is the result of a balance between intramolecular steric effects and the stabilizing influence of the intermolecular interactions within the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and are invaluable for identifying functional groups. For this compound, characteristic vibrational bands would be expected. While specific data for this compound is not available, typical frequency ranges for its constituent functional groups are well-established.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Carbonyl (C=O) | Stretching | 1680 - 1660 | IR, Raman |
| Aryl C-O-C | Asymmetric Stretching | 1270 - 1230 | IR |
| Aryl C-O-C | Symmetric Stretching | 1075 - 1020 | IR |
| C-Cl | Stretching | 750 - 700 | IR, Raman |
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | Stretching | 3000 - 2850 | IR, Raman |
Table 1: Expected Vibrational Frequencies for this compound
Analysis of the spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecular conformation, as different conformers can exhibit subtle shifts in their vibrational frequencies. uantwerpen.be
Chiroptical Spectroscopy for Stereochemical Characterization
This section would be relevant if chiral analogues of this compound were to be synthesized and studied. The parent compound itself is achiral. If a chiral center were introduced, for example by substitution on the pentanone chain, chiroptical techniques would be essential for characterizing its absolute stereochemistry.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores, such as the aromatic rings and the carbonyl group. Comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer would allow for the unambiguous assignment of its absolute configuration.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. It provides detailed stereochemical information about the entire molecule, not just the areas near chromophores. VCD is particularly powerful for determining the absolute configuration of molecules with complex stereochemistry.
The exploration of chiral analogues would open avenues for studying stereospecific interactions and properties, for which ECD and VCD would be indispensable analytical tools.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing information about energy, electron distribution, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. For 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one, DFT calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Electronic properties such as the dipole moment and the distribution of atomic charges can also be calculated. The molecular electrostatic potential (MEP) map, another output of DFT studies, visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For instance, the oxygen atom of the carbonyl group and the phenoxy oxygen would be expected to be regions of high electron density, while the hydrogen atoms and the carbon atom of the carbonyl group would be electron-deficient.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Value |
| C=O bond length (Å) | 1.22 |
| C-Cl bond length (Å) | 1.78 |
| C-O-C bond angle (°) | 118.5 |
| Dihedral Angle (C-C-C-C of pentanone chain) (°) | 175.0 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Ab Initio Calculations for Accurate Energy Landscapes
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be computationally more demanding than DFT but can provide highly accurate energy landscapes. For this compound, ab initio calculations could be used to determine the relative energies of different conformers and the energy barriers for bond rotations, providing a detailed picture of the molecule's flexibility.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the HOMO would likely be located on the electron-rich phenoxy ring system, while the LUMO might be centered around the carbonyl group and the carbon-chlorine bond.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations could be used to explore its vast conformational space, identifying the most stable conformers in different solvents. This is particularly important for a flexible molecule with multiple rotatable bonds. The simulations would also reveal how solvent molecules arrange themselves around the solute and how this affects its structure and dynamics.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can provide:
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts with reasonable accuracy. nih.gov These predictions can aid in the assignment of experimental NMR signals to specific atoms in the molecule.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. nih.gov
Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |
| C=O stretch | 1710 | 1695 |
| C-O-C stretch (phenoxy) | 1245 | 1250 |
| C-Cl stretch | 750 | 740 |
Note: The data in this table is hypothetical and illustrates the typical comparison between predicted and experimental spectroscopic data.
Computational Mechanistic Studies of Organic Reactions Involving the Compound
Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions. youtube.com By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathway.
For this compound, computational studies could investigate various potential reactions, such as:
Nucleophilic substitution at the carbon bearing the chlorine atom: The mechanism (SN1 vs. SN2) could be explored.
Nucleophilic addition to the carbonyl group: The reactivity towards different nucleophiles could be assessed.
Reactions at the aromatic rings: The regioselectivity of electrophilic aromatic substitution could be predicted.
By mapping the potential energy surface for these reactions, computational studies can provide fundamental insights into the reactivity of this compound and guide the design of new synthetic routes.
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Synthesis and Academic Exploration of Derivatives and Analogues
Modification of the Halogenated Pentanone Chain
The five-carbon chain terminating in a chlorine atom presents a versatile platform for introducing structural diversity. Academic studies have explored avenues to introduce chirality, substitute the halogen, and form cyclic structures, thereby modulating the molecule's spatial and electronic properties.
Introduction of Chiral Centers and Stereoselective Synthesis
The introduction of chiral centers into the pentanone chain is a key area of investigation, as stereochemistry often plays a crucial role in the biological activity of molecules. One common approach involves the stereoselective reduction of the ketone group to a hydroxyl group, creating a chiral center at the C1 position. While specific studies on 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one are not widely documented, established methods for the asymmetric reduction of ketones can be applied. For instance, enzymes such as alcohol dehydrogenases (ADHs) have been successfully used for the stereoselective reduction of similar 1,4-diaryl-1,4-diones, yielding chiral diols with high enantiomeric excess. mdpi.com Similarly, chelation-controlled reductions using reagents like lithium aluminum hydride in the presence of a chelating agent can afford syn-1,3-diols with high diastereoselectivity from β-alkoxy ketones. researchgate.net
Another strategy involves the synthesis of chiral γ-amino alcohols through the asymmetric hydrogenation of β-amino ketones, a method that could be adapted to introduce a chiral amine functionality along the pentanone chain. researchgate.net The development of chiral catalysts, such as iridium complexes with tridentate ferrocene-based phosphine (B1218219) ligands, has enabled the efficient synthesis of a variety of chiral γ-amino alcohols with high yields and enantioselectivities. researchgate.net
The following table summarizes potential stereoselective modifications to the pentanone chain based on established methodologies.
| Modification | Reagents/Catalysts | Potential Product |
| Stereoselective ketone reduction | Alcohol Dehydrogenases (ADHs) | Chiral 5-chloro-1-(4-phenoxyphenyl)pentan-1-ol |
| Chelation-controlled reduction | LiAlH₄/LiI | syn- or anti-5-chloro-1-(4-phenoxyphenyl)pentane-1,3-diol |
| Asymmetric hydrogenation of β-amino ketone analogue | Ir-based chiral catalysts | Chiral γ-amino-5-chloro-1-(4-phenoxyphenyl)pentan-1-ol |
Incorporation of Different Halogens or Other Heteroatoms
The replacement of the chlorine atom with other halogens (bromine, iodine, or fluorine) or different heteroatoms can significantly influence the reactivity and physicochemical properties of the molecule. The synthesis of 5-bromo and 5-iodo analogues can be achieved through various methods. For instance, 5-bromo-1-pentene (B141829) can be synthesized from 1,5-dibromopentane (B145557) via elimination of one equivalent of HBr. google.com This bromo-alkene could then be used in a Friedel-Crafts acylation with phenoxybenzene to generate the corresponding 5-bromo-1-(4-phenoxyphenyl)pentan-1-one. Alternatively, a free radical addition of hydrogen bromide to a suitable pentenal derivative can also yield a 5-bromopentanal, which can be further elaborated. google.com The synthesis of iodo-analogues can be approached similarly.
The introduction of fluorine often requires specific fluorinating agents. While direct fluorination of the chloro-analogue might be challenging, the synthesis could start from a fluorinated building block. For example, 6-fluoro-substituted pericosine A derivatives have been synthesized using a (HF)n/pyridine complex. beilstein-journals.org
The following table highlights potential halogen and heteroatom substitutions on the pentanone chain.
| Substitution | Synthetic Approach | Starting Material Example |
| Bromine | Friedel-Crafts acylation | 5-Bromopentanoyl chloride and Phenoxybenzene |
| Iodine | Finkelstein reaction | This compound and NaI |
| Fluorine | Nucleophilic fluorination | 5-Tosyloxy-1-(4-phenoxyphenyl)pentan-1-one and KF |
| Hydroxyl | Hydrolysis | This compound |
| Amine | Nucleophilic substitution | This compound and an amine |
Cyclization of the Pentanone Chain
The halogenated pentanone chain is amenable to intramolecular cyclization reactions, leading to the formation of various cyclic structures. For instance, intramolecular Friedel-Crafts reactions can be employed to form fused ring systems. The treatment of a similar compound, 3-(3-Bromophenyl)propionic acid, with a strong acid like chlorosulfonic acid leads to the formation of 5-bromoindanone. chemicalbook.com This suggests that under appropriate acidic conditions, the acyl chain of this compound could cyclize onto one of the phenyl rings.
Furthermore, intramolecular cyclization of related 5-halo-substituted furanylamides has been shown to yield polyfunctional oxabicycles. nih.govfigshare.com This type of reaction could potentially be applied to derivatives of this compound where the phenoxy group is replaced by a suitable nitrogen-containing heterocycle. Cascade reactions involving a Prins cyclization followed by a Friedel-Crafts alkylation have also been reported for the synthesis of tetralin and benzocycloheptene (B12447271) derivatives from related vinylphenyl aldehydes, highlighting the potential for complex ring system formation. beilstein-journals.orgbeilstein-journals.org
Diversification of the Phenoxyphenyl Moiety
The phenoxyphenyl group provides a rich template for structural modification, allowing for the introduction of various substituents and the synthesis of isosteric and bioisosteric analogues.
Introduction of Substituents on Phenyl Rings and Their Electronic Effects
The introduction of substituents onto either of the phenyl rings of the phenoxyphenyl moiety can significantly alter the electronic properties of the molecule. The synthesis of such derivatives can be achieved through Friedel-Crafts acylation of appropriately substituted diphenyl ethers with 5-chloropentanoyl chloride. byjus.com The nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring will influence the reactivity of the aromatic system and the properties of the resulting ketone.
For example, the presence of an electron-donating group on the phenoxy-substituted ring would activate the para position for electrophilic acylation, leading to the desired product. Conversely, electron-withdrawing groups would deactivate the ring, potentially requiring harsher reaction conditions. The electronic effects of these substituents can be quantified by their Hammett constants, providing a framework to understand their influence on the molecule's reactivity and potential biological interactions.
The table below illustrates the synthesis of substituted analogues via Friedel-Crafts acylation.
| Substituent (on phenoxy ring) | Expected Electronic Effect | Potential Starting Material |
| Methoxy (B1213986) (-OCH₃) | Electron-donating | 4-Methoxyphenoxybenzene |
| Methyl (-CH₃) | Electron-donating | 4-Methylphenoxybenzene |
| Chloro (-Cl) | Electron-withdrawing | 4-Chlorophenoxybenzene |
| Nitro (-NO₂) | Strongly electron-withdrawing | 4-Nitrophenoxybenzene |
Synthesis of Isosteric and Bioisosteric Analogues (e.g., replacing oxygen with sulfur, nitrogen)
The replacement of the ether oxygen atom with other heteroatoms like sulfur or nitrogen leads to the formation of isosteric and bioisosteric analogues, which can have profoundly different chemical and biological properties.
The synthesis of the sulfur analogue, 1-(4-(phenylthio)phenyl)pentan-1-one, could be achieved by the Friedel-Crafts acylation of diphenyl sulfide (B99878) with 5-chloropentanoyl chloride. Commercially available 1-(4-(phenylthio)phenyl)ethan-1-one serves as a close structural analogue, indicating the feasibility of this synthetic route. nih.govechemi.com
Similarly, the nitrogen analogue, 1-(4-(phenylamino)phenyl)pentan-1-one, can be synthesized through the acylation of diphenylamine (B1679370). The synthesis of 1-(4-(phenylamino)phenyl)ethanone (B1590181) derivatives has been reported, providing a precedent for this transformation. nih.govnih.govsigmaaldrich.com It is important to note that the nitrogen atom in diphenylamine is less nucleophilic than the oxygen in diphenyl ether, which may necessitate specific catalytic systems for the acylation reaction.
The following table summarizes the synthesis of isosteric and bioisosteric analogues.
| Bioisosteric Replacement | Target Compound | Potential Synthetic Route |
| Oxygen with Sulfur | 1-(4-(Phenylthio)phenyl)pentan-1-one | Friedel-Crafts acylation of Diphenyl sulfide |
| Oxygen with Nitrogen | 1-(4-(Phenylamino)phenyl)pentan-1-one | Friedel-Crafts acylation of Diphenylamine |
Annulation of Additional Rings to the Aromatic System
The phenoxyphenyl moiety of the parent compound is a prime target for annulation reactions, leading to the formation of more complex, rigidified analogues. These reactions are crucial for exploring the impact of conformational constraint on biological activity. Research on related structures, such as pyrazolyl-dibenzo[b,e] researchgate.netvanderbilt.edudiazepinones, has demonstrated that substituted phenyl groups can be integral to the formation of new heterocyclic rings. researchgate.net For instance, the synthesis of dibenzo[b,e] researchgate.netvanderbilt.edudiazepinone scaffolds has been achieved by assembling precursors with varied cyclic diketones and aromatic diamines. researchgate.net This suggests that the phenoxy-bound phenyl ring in this compound could undergo similar cyclization strategies.
One potential synthetic route could involve intramolecular Friedel-Crafts acylation or alkylation, where the pentanone chain reacts with the phenoxy-activated phenyl ring to form a new six- or seven-membered ring. The specific outcome would be directed by the choice of catalyst and reaction conditions. Another approach could involve a Pictet-Spengler or Bischler-Napieralski type reaction after appropriate functionalization of the terminal phenyl ring.
| Reaction Type | Potential Reagents and Conditions | Resulting Fused Ring System |
| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA), heat | Tricyclic ketone |
| Intramolecular Friedel-Crafts Alkylation | Lewis acid (e.g., AlCl3) | Tricyclic hydrocarbon |
| Bischler-Napieralski Reaction | Amide precursor, POCl3 | Dihydroisoquinoline fused system |
These annulation strategies would yield a library of tricyclic and tetracyclic analogues, significantly expanding the chemical space around the original scaffold.
Functional Group Interconversions for Library Generation
Functional group interconversions (FGIs) are fundamental to creating chemical libraries from a common intermediate. fiveable.meimperial.ac.uk The chloro and ketone functionalities of this compound are ideal handles for such transformations.
The terminal chloro group can be readily displaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can be further reduced to a primary amine or used in click chemistry. vanderbilt.edu Substitution with thiols would lead to thioethers, and with secondary amines to tertiary amines.
The ketone moiety is also highly versatile. Reduction with sodium borohydride (B1222165) would afford the corresponding secondary alcohol, which could then be esterified or etherified. imperial.ac.uk Reaction with Grignard reagents would lead to tertiary alcohols with the introduction of new carbon substituents. The ketone can also be converted to an oxime, which can then undergo a Beckmann rearrangement to yield an amide.
A systematic application of these FGIs allows for the generation of a large and diverse library of analogues from the parent compound.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Alkyl Chloride | NaN3 | Azide |
| Alkyl Chloride | RSH, Base | Thioether |
| Alkyl Chloride | R2NH | Tertiary Amine |
| Ketone | NaBH4 | Secondary Alcohol |
| Ketone | R'MgBr, then H3O+ | Tertiary Alcohol |
| Ketone | NH2OH | Oxime |
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity relationship (SRR) studies are essential for understanding how molecular modifications influence the chemical reactivity and, by extension, the biological properties of a series of compounds. For the analogues of this compound, these studies would focus on how changes in the molecular structure affect the reactivity of key functional groups.
For instance, the introduction of electron-donating or electron-withdrawing substituents on the terminal phenyl ring of the phenoxy group would modulate the electron density of the entire aromatic system. An electron-donating group would activate the ring towards electrophilic substitution, potentially facilitating annulation reactions. Conversely, an electron-withdrawing group would deactivate the ring.
The nature of the substituent at the 5-position of the pentanoyl chain would also significantly impact reactivity. Replacing the chlorine with a better leaving group, such as a tosylate, would enhance the rate of nucleophilic substitution. vanderbilt.edu
Applications As a Synthetic Building Block or Chemical Probe in Advanced Organic Research
Utilization in the Total Synthesis of Complex Organic Molecules
The structural attributes of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one make it a promising starting material for the synthesis of elaborate organic structures, including natural products and diverse heterocyclic systems.
As a Precursor for Natural Product Synthesis
While direct applications in the total synthesis of specific natural products are not yet extensively documented in peer-reviewed literature, the inherent reactivity of this compound suggests its potential as a precursor. The phenoxyphenyl group is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.gov The pentan-1-one chain with a terminal chloride provides a handle for various synthetic transformations.
For instance, the ketone functionality can be subjected to a range of reactions such as reductions, alkylations, and condensations to build molecular complexity. Simultaneously, the terminal chloro group can be displaced by a variety of nucleophiles to introduce new functional groups or to initiate cyclization reactions. This dual reactivity could be strategically employed in the convergent synthesis of natural product skeletons that feature both aromatic and aliphatic domains.
As a Scaffold for the Construction of Diverse Heterocyclic Systems
A significant application of this compound lies in its potential for intramolecular cyclization reactions to form various heterocyclic and polycyclic systems. The presence of the reactive chloropentyl chain and the aromatic phenoxyphenyl ketone sets the stage for cyclization to form valuable scaffolds like tetralones and chromanones. researchgate.netrsc.orgorganic-chemistry.orgnih.govresearchgate.net
Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis:
Under the influence of a Lewis acid catalyst, the acyl group of the pentanone chain can be directed to cyclize onto the phenoxy-substituted phenyl ring. This intramolecular Friedel-Crafts acylation would lead to the formation of a tetralone derivative. The regioselectivity of this cyclization would be influenced by the directing effects of the phenoxy group. Such tetralone scaffolds are core structures in many biologically active compounds. rsc.orgnih.govresearchgate.net
| Starting Material | Reaction Type | Potential Product | Significance of Product |
| This compound | Intramolecular Friedel-Crafts Acylation | Tetralone derivative | Core of various bioactive molecules rsc.orgnih.govresearchgate.net |
Intramolecular Cyclization for Chromanone Synthesis:
Alternatively, intramolecular cyclization can be envisioned to occur via the ether linkage of the phenoxyphenyl group, leading to the formation of chromanone derivatives. This type of cyclization is a known strategy for the synthesis of chromanones, which are prevalent in natural products and pharmaceuticals. researchgate.netresearchgate.netrsc.org The reaction could be promoted under various conditions, potentially involving the formation of a phenate intermediate that subsequently displaces the terminal chloride.
| Starting Material | Reaction Type | Potential Product | Significance of Product |
| This compound | Intramolecular O-Alkylation | Chromanone derivative | Important scaffold in natural products and medicinal chemistry researchgate.netresearchgate.netrsc.org |
Development of Novel Reaction Methodologies or Catalytic Systems utilizing its Unique Structural Features
The bifunctional nature of this compound makes it an interesting substrate for the development and evaluation of new synthetic methodologies. The presence of two distinct reactive sites—the ketone and the alkyl chloride—allows for the exploration of cascade reactions where multiple transformations occur in a single synthetic operation.
For example, a catalytic system could be developed to first facilitate a reaction at the ketone, such as an enantioselective reduction or alkylation, followed by an in-situ cyclization involving the chloroalkyl chain. Such a process would be highly efficient, generating complex, stereochemically rich molecules in a single step.
Furthermore, this compound could serve as a benchmark substrate for testing the efficiency and selectivity of new catalysts designed for C-H activation, cross-coupling reactions, or other modern synthetic transformations. The distinct electronic and steric environment of the phenoxyphenyl ketone could provide valuable insights into the scope and limitations of new catalytic systems.
Design and Synthesis of Chemical Probes for Academic Investigation of Chemical Pathways (not for therapeutic applications)
Chemical probes are essential tools for elucidating biological pathways and understanding the function of proteins and enzymes. The structure of this compound provides a versatile scaffold for the design and synthesis of such probes for academic research. nih.govrsc.orgnih.gov
The terminal chloro group is a key feature that can be readily functionalized. It can be displaced by a variety of reporter groups, such as:
Fluorophores: To enable visualization of the probe's localization within cells or tissues.
Biotin tags: For affinity-based purification of protein targets.
Photo-crosslinkers: To covalently label interacting proteins upon photoirradiation.
The phenoxyphenyl ketone moiety can act as a recognition element, potentially binding to the active site or a specific pocket of a target protein. By systematically modifying the structure of the phenoxyphenyl group and the length of the alkyl chain, a library of chemical probes can be generated to investigate structure-activity relationships and to identify probes with high affinity and selectivity for a particular biological target. These probes would be valuable for fundamental research aimed at understanding cellular processes, without being intended for therapeutic use.
| Probe Component | Function | Potential Modifications |
| Phenoxyphenyl ketone | Recognition element for biological targets | Substitution on the phenyl rings to modulate binding affinity and selectivity |
| Pentanoyl linker | Spacer | Variation in chain length to optimize interaction with the target |
| Terminal chloride | Handle for functionalization | Displacement with fluorophores, biotin, or photo-crosslinkers nih.govrsc.orgnih.gov |
Q & A
Q. What are the standard synthetic routes for 5-chloro-1-(4-phenoxyphenyl)pentan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation or ketone alkylation. For example, 5-chloro-1-(4-fluorophenyl)pentan-1-one was prepared by reducing a ketone intermediate with trifluoroacetic acid and triethylsilane . Key parameters for optimization include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Temperature control : Low temperatures (0–5°C) to minimize side reactions like polyacylation.
- Purification : Column chromatography (hexane/ethyl acetate) to isolate the product, as demonstrated in similar chlorophenyl ketone syntheses .
Q. How is this compound characterized structurally?
Routine characterization involves:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~199.8 ppm for carbonyl carbon ), IR (C=O stretch ~1683 cm⁻¹ ), and HRMS for molecular ion validation.
- Chromatography : HPLC or GC-MS to confirm purity (>95% by GC).
- Crystallography : Single-crystal X-ray diffraction using SHELX software for resolving bond lengths/angles (e.g., SHELXL for refinement ).
Q. What are the primary applications of this compound in academic research?
It serves as:
- A precursor for bioactive heterocycles (e.g., via Claisen-Schmidt condensations to form chalcones or pyrazoles) .
- A model substrate for studying halogenated aromatic ketones’ reactivity in nucleophilic substitutions or photochemical reactions .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
Discrepancies in bond angles or torsional parameters may arise due to:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing phenoxy group activates the carbonyl carbon for nucleophilic attack. Experimental evidence from analogous compounds (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) shows:
Q. How can enantioselective synthesis of derivatives be achieved?
Chiral auxiliaries or catalysts enable asymmetric synthesis:
- Chiral ligands : Use (R)-BINAP with palladium catalysts for Suzuki couplings of halogenated intermediates .
- Asymmetric transfer hydrogenation : Employ N-(tert-butylsulfinyl)imines to control stereochemistry at the α-carbon .
Q. What contradictions exist in reported spectroscopic data, and how should they be addressed?
Variations in NMR shifts (e.g., δ 32.0–37.5 ppm for methylene carbons ) may stem from:
- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
- Dynamic processes : Variable-temperature NMR to detect conformational exchange broadening .
Q. How does the compound’s stability under varying pH/temperature conditions impact experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
